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Oxiranemethanol, methanesulfonate, (S)-
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Overview
Description
Oxiranemethanol, methanesulfonate, (S)-, also known as (S)-2-Oxiranylmethyl methanesulfonate, is a chiral compound with the molecular formula C4H8O4S and a molecular weight of 152.17 g/mol . It is a colorless to pale yellow liquid at room temperature and is commonly used in organic synthesis due to its reactivity and chiral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiranemethanol, methanesulfonate, (S)- can be synthesized from (S)-3-chloro-1,2-propanediol through a reaction with methanesulfonic acid. The reaction typically involves the use of a solvent such as dichloromethane and a base like potassium phosphate. The mixture is refluxed for several hours, followed by purification through distillation .
Industrial Production Methods
Industrial production of Oxiranemethanol, methanesulfonate, (S)- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanol, methanesulfonate, (S)- undergoes various types of chemical reactions, including:
Epoxide Ring-Opening Reactions: This compound can undergo nucleophilic ring-opening reactions, forming different products depending on the nucleophile used.
Substitution Reactions: It can participate in substitution reactions where the methanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Solvents: Solvents such as dichloromethane, methanol, and dimethyl sulfoxide (DMSO) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield an amino alcohol, while reaction with an alcohol can produce a diol .
Scientific Research Applications
Oxiranemethanol, methanesulfonate, (S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxiranemethanol, methanesulfonate, (S)- involves its ability to undergo nucleophilic substitution and ring-opening reactions. The methanesulfonate group acts as a good leaving group, facilitating these reactions. The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
®-Oxiranemethanol: The enantiomer of (S)-Oxiranemethanol, methanesulfonate, (S)-, with similar chemical properties but different biological activities.
Uniqueness
Oxiranemethanol, methanesulfonate, (S)- is unique due to its combination of an epoxide ring and a methanesulfonate group, which provides it with distinct reactivity and chiral properties. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring selective interactions with other chiral compounds .
Properties
Molecular Formula |
C4H10O5S |
---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
methanesulfonic acid;[(2S)-oxiran-2-yl]methanol |
InChI |
InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4)/t3-;/m0./s1 |
InChI Key |
ZJTOHMSDLDEVGD-DFWYDOINSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H](O1)CO |
Canonical SMILES |
CS(=O)(=O)O.C1C(O1)CO |
Origin of Product |
United States |
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